molecular formula C6H11F3N2 B1371020 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine CAS No. 1096861-79-8

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine

Cat. No. B1371020
CAS RN: 1096861-79-8
M. Wt: 168.16 g/mol
InChI Key: NSCLPIBLZPOZRN-UHFFFAOYSA-N
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Description

“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine” is a chemical compound with the CAS Number 1096861-79-8 . It has a molecular weight of 168.16 . The compound is in liquid form and is stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for “1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine” is 1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine” is a liquid at room temperature . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Coordination Chemistry : A study by Amirnasr et al. (2002) synthesized complexes involving pyrrolidine derivatives, demonstrating the potential of such compounds in coordination chemistry. They specifically investigated the synthesis and characterization of trans-[Co(III)(bpb)(amine)2]X complexes, including those with pyrrolidine, and analyzed their crystal and molecular structures (Amirnasr, Schenk, & Meghdadi, 2002).

Asymmetric Synthesis

  • Organocatalytic Domino Reactions : Zhi et al. (2016) explored the asymmetric synthesis of trifluoromethyl-substituted pyrrolidines. They developed a method involving an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence, highlighting the relevance of such compounds in the synthesis of medically valuable substances (Zhi, Zhao, Liu, Wang, & Enders, 2016).

Chemical Reactions

  • Michael Addition Reactions : Research by Tsuge et al. (1997) on the synthesis of l-(3,3,3-Trifluoro-l-propenylsulfonyl)pyrrolidine showed how Michael addition of nucleophiles to pyrrolidine derivatives can be effective, emphasizing the compound's role in organic synthesis and pharmaceutical applications (Tsuge, Takumi, Okano, & Eguchi, 1997).

Material Science

  • Polyimide Synthesis : Chung et al. (2006) synthesized novel fluorinated polyimides using a trifluoromethyl-substituted bis(ether amine) monomer, which relates to pyrrolidine derivatives. This highlights its application in creating materials with specific properties like low dielectric constants and high thermal stability (Chung, Tzu, & Hsiao, 2006).

Catalysis

  • Copper Iodide Catalysis : Zhao and Seidel (2015) investigated the use of pyrrolidine in asymmetric A(3) reactions, using a Cu(I)/acid-thiourea catalyst combination. This research demonstrates the utility of pyrrolidine derivatives in catalytic processes to achieve high enantioselectivity (Zhao & Seidel, 2015).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H227 and H314 . Precautionary statements include P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCLPIBLZPOZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine

CAS RN

1096861-79-8
Record name 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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